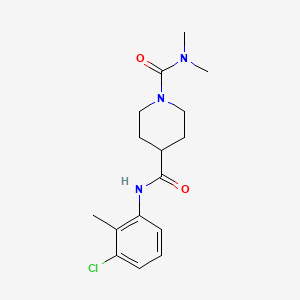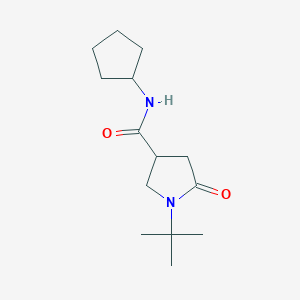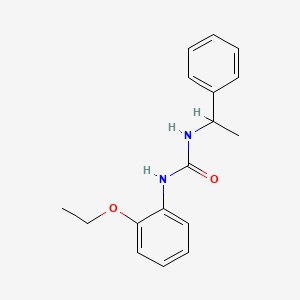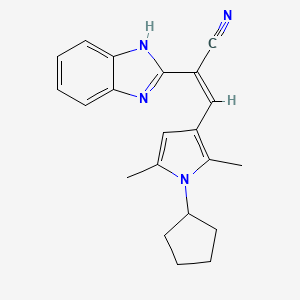
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been widely studied for its potential therapeutic effects in various neurological disorders. This compound was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in the regulation of cell survival, apoptosis, and inflammation.
Mécanisme D'action
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide exerts its neuroprotective effects by selectively inhibiting the JNK pathway. JNK is a stress-activated protein kinase that is involved in the regulation of various cellular processes, including apoptosis, inflammation, and autophagy. In response to stress stimuli such as oxidative stress, JNK is activated and phosphorylates various downstream targets, leading to cell death and inflammation. By inhibiting JNK activation, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide prevents the downstream effects of JNK activation and promotes cell survival.
Biochemical and physiological effects:
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can inhibit JNK activation and reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. In animal models of Parkinson's disease, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are important neurotrophic factors that promote the survival and growth of dopaminergic neurons. Moreover, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to reduce oxidative stress and inflammation in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has several advantages for laboratory experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it has been extensively studied in preclinical models, and its mechanism of action is well understood. Third, it has been shown to have neuroprotective effects in various neurological disorders, making it a promising therapeutic candidate. However, there are also some limitations to using N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in laboratory experiments. For example, its efficacy and safety in humans have not been fully established, and it may have off-target effects that could limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. First, further preclinical studies are needed to investigate its efficacy and safety in various neurological disorders. Second, clinical trials are needed to evaluate its therapeutic potential in humans. Third, the development of more selective and potent JNK inhibitors could improve the specificity and efficacy of this class of compounds. Fourth, the combination of N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide with other neuroprotective agents could enhance its therapeutic effects. Finally, the identification of biomarkers that can predict the response to N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide could improve patient selection and treatment outcomes.
Méthodes De Synthèse
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 3-chloro-2-methylbenzoic acid with N,N-dimethylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate. This intermediate is then treated with chloroacetyl chloride to yield N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.
Applications De Recherche Scientifique
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to inhibit JNK activation and protect neurons from apoptosis and oxidative stress. In animal models of Parkinson's disease, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to improve motor function and reduce dopaminergic neuron loss. In Alzheimer's disease models, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. Moreover, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been investigated for its potential use in stroke therapy, as it has been found to reduce infarct size and improve neurological outcomes in animal models of ischemic stroke.
Propriétés
IUPAC Name |
4-N-(3-chloro-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-13(17)5-4-6-14(11)18-15(21)12-7-9-20(10-8-12)16(22)19(2)3/h4-6,12H,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBVMQVECCFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)


![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5395625.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5395632.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)

![N-(3,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5395650.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5395660.png)
![3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5395662.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5395670.png)